5-chloro-4,6-dinitro-1H-benzimidazole
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Overview
Description
5-chloro-4,6-dinitro-1H-benzimidazole is a heterocyclic compound with the molecular formula C7H3ClN4O4 It is characterized by the presence of a benzimidazole ring substituted with chlorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4,6-dinitro-1H-benzimidazole typically involves the nitration of 5-chloro-1H-benzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4,6-dinitro-1H-benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidazoles.
Reduction: Formation of 5-chloro-4,6-diamino-1H-benzimidazole.
Oxidation: Formation of various oxidized derivatives, depending on the reaction conditions.
Scientific Research Applications
5-chloro-4,6-dinitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-4,6-dinitro-1H-benzimidazole involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The chlorine atom can also participate in interactions with biological targets, enhancing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-1H-benzimidazole
- 5-chloro-2-methyl-4,6-dinitro-1H-benzimidazole
- 4,6-dinitro-1H-benzimidazole
Uniqueness
5-chloro-4,6-dinitro-1H-benzimidazole is unique due to the specific positioning of the chlorine and nitro groups on the benzimidazole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
32046-82-5 |
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Molecular Formula |
C7H3ClN4O4 |
Molecular Weight |
242.57 g/mol |
IUPAC Name |
5-chloro-4,6-dinitro-1H-benzimidazole |
InChI |
InChI=1S/C7H3ClN4O4/c8-5-4(11(13)14)1-3-6(10-2-9-3)7(5)12(15)16/h1-2H,(H,9,10) |
InChI Key |
RBBXTOQTGWZOAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])N=CN2 |
Origin of Product |
United States |
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